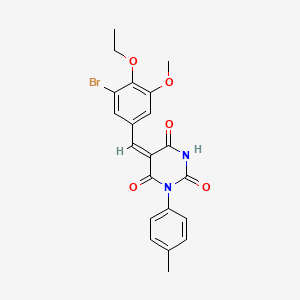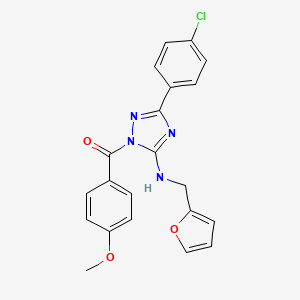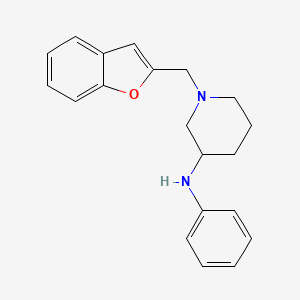![molecular formula C17H14Cl2N4OS B6091906 N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B6091906.png)
N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is present in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized by reaction of piperazinyl quinolones with 5-chloro-2-(chlorobenzylthio)-1,3,4-thiadiazoles .Molecular Structure Analysis
The molecular formula of the compound is C15H17Cl2N3OS . It contains a 1,3,4-thiadiazole ring, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms .Physical And Chemical Properties Analysis
The molecular weight of the compound is 358.28598 g/mol . Other physical and chemical properties were not found in the available literature.Wissenschaftliche Forschungsanwendungen
DMTU has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. DMTU has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, DMTU has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
Wirkmechanismus
Target of Action
The primary target of N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
This compound has been identified as a selective STAT3 inhibitor . It directly binds to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to changes in cell signaling that can affect cancer cell growth and survival .
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 cells . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound demonstrated in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMTU is its potent antioxidant and metal chelating properties, which make it a valuable tool for studying oxidative stress and metal ion homeostasis in cells. DMTU is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of DMTU is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DMTU. One area of interest is its potential use in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Further studies are needed to determine the optimal dose and treatment regimen for DMTU in these conditions. Another area of interest is the potential use of DMTU in cancer therapy, particularly in combination with other chemotherapy agents. Additionally, more research is needed to understand the mechanisms of action of DMTU and its effects on cellular signaling pathways.
Synthesemethoden
DMTU can be synthesized through a reaction between 3,4-dichlorobenzylamine and 4-methylphenylisocyanate in the presence of thiourea. The reaction yields DMTU as a white crystalline solid with a melting point of 212-214°C.
Eigenschaften
IUPAC Name |
1-[5-[(3,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4OS/c1-10-2-5-12(6-3-10)20-16(24)21-17-23-22-15(25-17)9-11-4-7-13(18)14(19)8-11/h2-8H,9H2,1H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLWNWGTAGAGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{1-(3-phenylpropyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6091830.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B6091834.png)
![5-{5-[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6091838.png)
![N-(2-chlorophenyl)-3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanamide](/img/structure/B6091841.png)

![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(4-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6091853.png)
![1-(4-fluorophenyl)-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B6091854.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6091859.png)

![2-[(4-oxo-2-pyridin-3-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6091885.png)

![2-[(3,4-dimethylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6091898.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B6091908.png)
![O-(4-{[(4-ethoxyphenyl)amino]carbonyl}phenyl) 4-methyl-1-piperidinecarbothioate](/img/structure/B6091914.png)
